Cas no 22715-27-1 (pyrimidine-2,5-diamine)

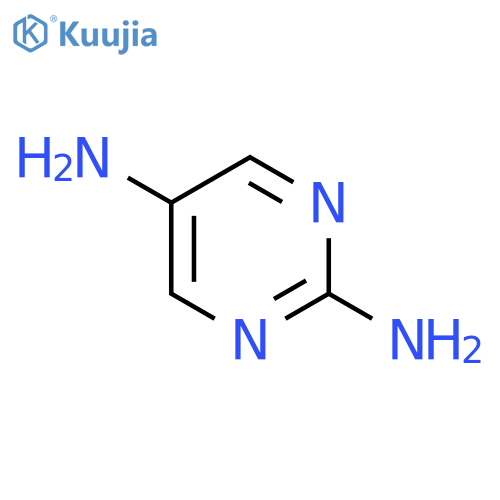

pyrimidine-2,5-diamine structure

商品名:pyrimidine-2,5-diamine

pyrimidine-2,5-diamine 化学的及び物理的性質

名前と識別子

-

- 2,5-Diaminopyrimidine

- Pyrimidine-2,5-diamine

- 2,5-Diaminepyrimidine

- 2,5-Diamionpyrimidine

- 2,5-Diamino-pyrimidin

- 2,5-Pyrimidinediamine

- 5,2-Diaminopyrimidin

- AC1L5GP6

- AC1Q4WNU

- Pyrimidin-2,5-diyldiamin

- pyrimidine-2,5-diyldiamine

- NSC22476

- zlchem 631

- Pyrimidine, 2,5-diamino-

- ZLD0081

- DNACGYGXUFTEHO-UHFFFAOYSA-N

- VP50053

- RP18980

- AB0020958

- ST2409137

- V2039

- ST45024275

- (4-METHOXYBIPHENYL-4-YL)-PHENYL-METHANONE

- 22715-27-1

- AKOS000265300

- AS-30710

- EN300-36171

- SCHEMBL2495212

- Q18465870

- FT-0645386

- AMY15725

- MFCD00129726

- NSC-22476

- SB57467

- CS-0019001

- DTXSID80281673

- J-507278

- Z362768106

- A816322

- DB-008134

- ALBB-019743

- pyrimidine-2,5-diamine

-

- MDL: MFCD00129726

- インチ: 1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)

- InChIKey: DNACGYGXUFTEHO-UHFFFAOYSA-N

- ほほえんだ: N1C(N([H])[H])=NC([H])=C(C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 110.05900

- どういたいしつりょう: 110.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 66.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 77.8

じっけんとくせい

- 密度みつど: 1.368

- ふってん: 401.7 oC at 760 mmHg

- フラッシュポイント: 225.6 oC

- 屈折率: 1.694

- PSA: 77.82000

- LogP: 0.80340

pyrimidine-2,5-diamine セキュリティ情報

pyrimidine-2,5-diamine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

pyrimidine-2,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8122-10G |

pyrimidine-2,5-diamine |

22715-27-1 | 97% | 10g |

¥ 4,950.00 | 2023-04-05 | |

| Enamine | EN300-36171-0.1g |

pyrimidine-2,5-diamine |

22715-27-1 | 95.0% | 0.1g |

$30.0 | 2025-03-18 | |

| Enamine | EN300-36171-0.25g |

pyrimidine-2,5-diamine |

22715-27-1 | 95.0% | 0.25g |

$44.0 | 2025-03-18 | |

| Cooke Chemical | BD0377045-1g |

2,5-Diaminepyrimidine |

22715-27-1 | 95% | 1g |

RMB 869.60 | 2023-09-07 | |

| abcr | AB335348-1 g |

Pyrimidine-2,5-diamine, 95%; . |

22715-27-1 | 95% | 1g |

€292.00 | 2023-04-26 | |

| eNovation Chemicals LLC | K39318-10g |

2,5-Diaminopyrimidine |

22715-27-1 | 95% | 10g |

$1285 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8122-5G |

pyrimidine-2,5-diamine |

22715-27-1 | 97% | 5g |

¥ 2,970.00 | 2023-04-05 | |

| Enamine | EN300-36171-0.5g |

pyrimidine-2,5-diamine |

22715-27-1 | 95.0% | 0.5g |

$69.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8122-50G |

pyrimidine-2,5-diamine |

22715-27-1 | 97% | 50g |

¥ 14,850.00 | 2023-04-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC220-50mg |

pyrimidine-2,5-diamine |

22715-27-1 | 95% | 50mg |

135.0CNY | 2021-07-10 |

pyrimidine-2,5-diamine 関連文献

-

Hidetoshi Noda,Yasuko Asada,Masakatsu Shibasaki,Naoya Kumagai Org. Biomol. Chem. 2019 17 1813

-

Hai-Yan He,Haruka Niikura,Yi-Ling Du,Katherine S. Ryan Chem. Soc. Rev. 2022 51 2991

-

Miki Kohei,Naoki Takizawa,Ryosuke Tsutsumi,Wei Xu,Naoya Kumagai Org. Biomol. Chem. 2023 21 2889

-

4. 239. The Dimroth rearrangement. Part I. Some alkylated 2-iminopyrimidinesD. J. Brown,J. S. Harper J. Chem. Soc. 1963 1276

-

R. Hull,B. J. Lovell,H. T. Openshaw,A. R. Todd J. Chem. Soc. 1947 41

22715-27-1 (pyrimidine-2,5-diamine) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22715-27-1)pyrimidine-2,5-diamine

清らかである:99%/99%

はかる:5g/25g

価格 ($):405.0/1472.0

atkchemica

(CAS:22715-27-1)pyrimidine-2,5-diamine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ